1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate
1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate
Brand Name:
Vulcanchem
CAS No.:
11076-76-9
VCID:
VC0078096
InChI:
InChI=1S/C38H78O8.C16H22O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-45-32-37(43)30-35(41)28-33(39)27-34(40)29-36(42)31-38(44)46-26-24-22-20-18-16-14-12-10-8-6-4-2;1-14(15(2)17)12-10-8-6-4-5-7-9-11-13-16(18)19-3/h33-44H,3-32H2,1-2H3;4-15,17H,1-3H3/b;5-4+,8-6+,9-7+,12-10+,13-11+
SMILES:
CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(C=CC=CC=CC=CC=CC(=O)OC)C(C)O
Molecular Formula:
C54H100O11
Molecular Weight:
925.4 g/mol
1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate
CAS No.: 11076-76-9
Main Products
VCID: VC0078096
Molecular Formula: C54H100O11
Molecular Weight: 925.4 g/mol
CAS No. | 11076-76-9 |
---|---|
Product Name | 1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate |
Molecular Formula | C54H100O11 |
Molecular Weight | 925.4 g/mol |
IUPAC Name | 1,12-di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate |
Standard InChI | InChI=1S/C38H78O8.C16H22O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-45-32-37(43)30-35(41)28-33(39)27-34(40)29-36(42)31-38(44)46-26-24-22-20-18-16-14-12-10-8-6-4-2;1-14(15(2)17)12-10-8-6-4-5-7-9-11-13-16(18)19-3/h33-44H,3-32H2,1-2H3;4-15,17H,1-3H3/b;5-4+,8-6+,9-7+,12-10+,13-11+ |
Standard InChIKey | YGMUJLZXVLRFCU-JCTSVBAWSA-N |
Isomeric SMILES | CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(/C=C/C=C/C=C/C=C/C=C/C(=O)OC)C(C)O |
SMILES | CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(C=CC=CC=CC=CC=CC(=O)OC)C(C)O |
Canonical SMILES | CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(C=CC=CC=CC=CC=CC(=O)OC)C(C)O |
Synonyms | flavomycoin roflamycoin |
PubChem Compound | 5458229 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume